molecular formula C20H16FN3O2S B2833658 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide CAS No. 685107-40-8

4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B2833658
CAS No.: 685107-40-8
M. Wt: 381.43
InChI Key: VYUCHFDATUOWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a 7-methylimidazo[1,2-a]pyridine core linked to a fluorophenyl group via a benzenesulfonamide bridge. This compound is structurally characterized by its:

  • Imidazo[1,2-a]pyridine moiety: A nitrogen-containing heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
  • 4-Fluorobenzenesulfonamide group: The sulfonamide group enhances solubility and bioavailability, while the fluorine atom introduces electronic effects that may influence binding affinity .
  • Substituent positioning: The 7-methyl group on the imidazo[1,2-a]pyridine and the fluorine at the para position of the benzene ring are critical for steric and electronic modulation .

Properties

IUPAC Name

4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-14-9-10-24-13-19(22-20(24)11-14)15-3-2-4-17(12-15)23-27(25,26)18-7-5-16(21)6-8-18/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUCHFDATUOWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often starts with the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenyl Ring: The phenyl ring is usually introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated imidazo[1,2-a]pyridine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for higher yields and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound is hypothesized to involve its interaction with specific proteins or enzymes. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which could be relevant in various therapeutic contexts.

Anticancer Potential

Recent studies have indicated that compounds similar to 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AA-431< 10Apoptosis induction
Compound BJurkat< 5Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Enzyme Inhibition Studies

The compound's mechanism of action may also involve the inhibition of specific enzymes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Case Study: Inhibition of Carbonic Anhydrase

Research has demonstrated that derivatives of sulfonamides can effectively inhibit carbonic anhydrase activity. The structure-activity relationship (SAR) studies on similar compounds indicate that modifications to the sulfonamide group significantly affect their inhibitory potency.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-a]pyridine Core : Cyclization of a pyridine derivative with an imidazole precursor.
  • Introduction of the Methyl Group : Alkylation reactions using methylating agents.
  • Attachment of the Phenyl Ring : Suzuki coupling reaction with a boronic acid derivative.
  • Sulfonamide Formation : Reaction with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors for better control over reaction conditions and higher yields. Optimization strategies may include automated systems for precise reagent addition.

Mechanism of Action

The mechanism by which 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Sulfonamide Derivatives and Their Properties

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Features
4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide (Target) R1 = F; R2 = 7-methyl N/A N/A Fluorine enhances electronegativity; 7-methyl optimizes steric interactions
N-(3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-yl)-4-methyl-N-phenylbenzenesulfonamide (3an) R1 = Cl; R2 = 4-methyl 85 N/A Chlorine substituent increases lipophilicity; high yield via gold catalysis
N,4-Dimethyl-N-(3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ao) R1 = CF3; R2 = 4-dimethyl 62 N/A Trifluoromethyl group improves metabolic stability but reduces yield
N,4-Dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ak) R1 = CH3; R2 = 4-dimethyl 86 225–227 Methyl group balances solubility and activity; high yield

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and chlorine (3an) enhance polarity and binding interactions compared to methyl (3ak). The trifluoromethyl group (3ao) offers strong electron withdrawal but may complicate synthesis .
  • Steric Effects : The 7-methyl group on the target compound’s imidazo[1,2-a]pyridine likely reduces conformational flexibility compared to 4-dimethyl substituents in 3ak .
  • Synthetic Efficiency : Gold-catalyzed methods (e.g., 3an, 3ao) achieve moderate-to-high yields (62–86%), suggesting scalability for the target compound .

Analogues with Amide and Urea Linkages

Table 2: Amide/Urea Derivatives vs. Sulfonamides

Compound Name Linkage Type Yield (%) Melting Point (°C) Notable Features
3-Fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide (26) Amide 68.6 263–265 High melting point due to rigid pyrrolidine-carbonyl group
N,N-Diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (28) Sulfonamide 73.7 164–167 Diethyl groups improve solubility; lower melting point than amides
1-Cyclohexyl-3-(3-(6-methyl-2-(4-methylpiperidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)urea (33) Urea 75.0 168–170 Urea linkage enhances hydrogen bonding; moderate yield

Key Observations :

  • Thermal Stability : Amide derivatives (e.g., 26) exhibit higher melting points (263–265°C) than sulfonamides (164–167°C) due to stronger intermolecular hydrogen bonding .
  • Solubility : Sulfonamides (e.g., 28) with alkyl groups (diethyl) show improved solubility compared to rigid amides .
  • Bioactivity : Urea-linked compounds (e.g., 33) may offer enhanced target engagement via dual hydrogen bonding, though synthetic complexity increases .

Halogenated Analogues and Their Pharmacological Relevance

Table 3: Impact of Halogen Substituents

Compound Name Halogen Molecular Weight Key Functional Groups
Target Compound F (para) ~400 (estimated) Sulfonamide, imidazo[1,2-a]pyridine
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide () Br, F N/A Bromine enhances halogen bonding
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () F (multiple) 589.1 Dual fluorine atoms improve bioavailability

Key Observations :

  • Fluorine vs. Bromine : Fluorine’s small size and high electronegativity optimize target binding without steric hindrance, whereas bromine () may enhance halogen bonding but increase molecular weight .

Biological Activity

4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide (CAS No. 685107-40-8) is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, a sulfonamide group, and a fused imidazo[1,2-a]pyridine ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C20H16FN3O2SC_{20}H_{16}FN_{3}O_{2}S, with a molar mass of approximately 381.42 g/mol. Its physicochemical properties include:

  • Density : 1.3±0.1g/cm31.3\pm 0.1\,g/cm^3
  • LogP : 4.534.53 (indicating moderate lipophilicity) .

The biological activity of this compound is hypothesized to involve its interaction with specific proteins or enzymes. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which could be relevant in various therapeutic contexts .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound AA-431< 10Apoptosis induction
Compound BJurkat< 5Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also being explored. Sulfonamides are traditionally known for their antibacterial properties, and derivatives like this compound may exhibit similar effects through the inhibition of bacterial folate synthesis pathways .

Behavioral Modulation

In preclinical studies involving animal models, related sulfonamide derivatives have been shown to modulate behavioral responses associated with drug addiction. For example, one study demonstrated that a related compound significantly reduced nicotine-induced locomotor sensitization in mice . This suggests potential applications in treating addiction or withdrawal symptoms.

Case Studies

  • Cancer Treatment : A study on sulfonamide derivatives revealed that modifications to the benzenesulfonamide scaffold enhanced binding affinity to progesterone receptors (PR), suggesting that this compound could be developed as a novel PR antagonist .
  • Behavioral Studies : Research on the behavioral effects of related compounds indicated that they could attenuate symptoms associated with nicotine addiction by modulating neurotransmitter levels in the brain .

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or diketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduction of the phenylsulfonamide group via nucleophilic substitution, using 4-fluorobenzenesulfonyl chloride and a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and LC-MS .
    Optimization : Adjusting solvent polarity (e.g., DMF for sluggish reactions) and temperature (60–100°C) can improve yields. Catalytic Pd-mediated coupling may enhance regioselectivity in imidazo-pyridine formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine at C4 of benzene, methyl at C7 of imidazopyridine) and sulfonamide connectivity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
  • LC-MS : To confirm molecular weight (e.g., [M+H]+ peak at m/z 422.1) and purity (>95%) .
  • X-ray crystallography (if crystalline): Resolves ambiguity in regiochemistry of the imidazo-pyridine core .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or phosphodiesterases at 1–10 µM concentrations, using fluorescence-based ADP-Glo™ or cAMP detection kits .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility/logP : Shake-flask method in PBS (pH 7.4) and octanol/water partitioning to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Substituent variation : Compare analogs with halogen (Cl, Br), methoxy, or trifluoromethyl groups at the benzene ring. For example, 4-bromo analogs show 3-fold higher kinase inhibition than fluoro derivatives .
  • Core modification : Replace imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyrimidine to evaluate steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute sulfonamide with carboxamide or urea groups to modulate hydrogen-bonding interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Retest discrepant compounds across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets .
  • Metabolic stability assessment : Incubate with liver microsomes to identify if rapid degradation explains inconsistent in vitro/in vivo results .

Q. What mechanistic insights can be gained from molecular docking and dynamics simulations?

  • Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR: PDB ID 1M17). The sulfonamide group often forms hydrogen bonds with Lys721, while the imidazo-pyridine core occupies hydrophobic pockets .
  • MD simulations (GROMACS) : Simulate ligand-protein complexes for 100 ns to assess stability of key interactions (e.g., fluorine’s electrostatic contributions) .
  • Free-energy calculations (MM/PBSA) : Quantify binding energy differences between analogs to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.